molecular formula C20H25NO2 B4002606 {4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone

{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone

Cat. No.: B4002606
M. Wt: 311.4 g/mol
InChI Key: BJMJFWJNGCZRMO-UHFFFAOYSA-N
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Description

{4-[3-(diethylamino)propoxy]phenyl}(phenyl)methanone is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.188529040 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stimuli-Responsive Materials

Tetra(4-(diethylamino)phenyl)ethene, a derivative, shows aggregation-induced emission (AIE) with high solid-state fluorescence quantum yields, demonstrating its potential as a reversible fluorescence switch in acidic and basic solutions. This property makes it suitable for chemical sensing and environmental monitoring (Wang et al., 2015).

Antioxidant Properties

Derivatives synthesized from reactions such as bromination and demethylation exhibit significant in vitro antioxidant activities. These compounds, particularly those with phenolic rings and hydroxyl groups, show potent antioxidant and radical scavenging abilities, suggesting their potential as new molecules for antioxidant applications (Çetinkaya et al., 2012).

Herbicidal Activity

Aryl-naphthyl methanone derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), displaying preferable herbicidal activity. These findings indicate the potential of these derivatives in developing novel herbicides (Fu et al., 2019).

Anticancer Effects

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a derivative, has shown potent cytotoxicity against tumor cell lines and induced cell cycle arrest in G2/M phase, suggesting its promise as an anticancer therapeutic agent (Magalhães et al., 2013).

Memory Devices

Ferrocene-terminated hyperbranched polyimide, synthesized from a novel tetra-amine derivative, exhibited bistable electrical conductivity switching, indicating its use in memory devices with nonvolatile bipolar write-once-read-many-times memory character (Tan et al., 2017).

Properties

IUPAC Name

[4-[3-(diethylamino)propoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-21(4-2)15-8-16-23-19-13-11-18(12-14-19)20(22)17-9-6-5-7-10-17/h5-7,9-14H,3-4,8,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJFWJNGCZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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